7-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a piperazine ring, and a thiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidine groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further preclinical and clinical studies.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure contributes to the functionality of these materials.
Mechanism of Action
The mechanism of action of 7-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 4-[(4-Methylpiperazin-1-yl)methyl]phenylmethanol
- 4-[(4-Methylpiperazin-1-yl)benzenamine
Uniqueness
The uniqueness of 7-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features. The presence of the pyrido[1,2-a]pyrimidin-4-one core, piperazine ring, and thiazolidine moiety provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H25N5O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O2S2/c1-4-7-25-20(28)16(30-21(25)29)12-15-18(24-10-8-23(3)9-11-24)22-17-6-5-14(2)13-26(17)19(15)27/h5-6,12-13H,4,7-11H2,1-3H3/b16-12- |
InChI Key |
KURWVKFBWRDCKJ-VBKFSLOCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
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